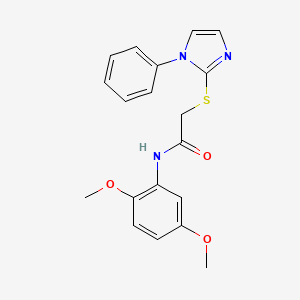
N-(2,5-dimethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H19N3O3S and its molecular weight is 369.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,5-dimethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its anticancer, antimicrobial, and enzyme inhibitory activities, supported by data tables and findings from various studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Aromatic rings : Contributing to lipophilicity and biological interactions.
- Thioacetamide moiety : Implicated in various biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of imidazole compounds exhibit notable anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxic potential of related compounds, several derivatives were tested against Hep-2 and P815 cancer cell lines. The results are summarized in Table 1:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9a | Hep-2 | 3.25 |
| 9b | P815 | 17.82 |
| 9c | A375 | 4.20 |
These findings suggest that the compound may possess significant anticancer activity, warranting further investigation into its mechanisms of action.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. In vitro studies have demonstrated its effectiveness against various pathogens.
Antimicrobial Efficacy Data
The following table presents the minimum inhibitory concentration (MIC) values for the compound against selected bacterial strains:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
| Pseudomonas aeruginosa | 0.30 |
These results indicate that the compound exhibits potent antimicrobial activity, making it a candidate for further therapeutic development.
Enzyme Inhibition Studies
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for its enzyme inhibitory potential. Specifically, studies have focused on its ability to inhibit α-glycosidase activity.
Inhibition Kinetics
The enzyme kinetic studies revealed that compounds related to this compound acted as uncompetitive inhibitors of α-glycosidase:
| Compound | Ki (µM) |
|---|---|
| 9c | 8.5 |
| 9g | 6.3 |
| 9m | 8.3 |
This uncompetitive inhibition indicates that the compound binds to the enzyme-substrate complex, providing insights into its mechanism of action.
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-24-15-8-9-17(25-2)16(12-15)21-18(23)13-26-19-20-10-11-22(19)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTGJQXEUQMHQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CN2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














